N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-14-4-6-17(12-18(14)26-9-2-3-21(26)28)25-23(30)22(29)24-13-19(27)15-5-7-20-16(11-15)8-10-31-20/h4-7,11-12,19,27H,2-3,8-10,13H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJGUKQMUBKGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of 2-phenoxyethanol under acidic conditions to form the benzofuran core .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the amide bond produces an amine .
Scientific Research Applications
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N’-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The hydroxyethyl and pyrrolidinylphenyl groups further enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several analogs, as outlined below:
Key Structural Similarities and Differences
*Molecular weights are approximate and based on structural formulas.
- Benzofuran Derivatives : Both the target compound and the triazole-containing analog () incorporate a 2,3-dihydrobenzofuran scaffold. However, the latter includes a methoxy substitution at position 5, which may enhance solubility or alter metabolic stability compared to the unsubstituted benzofuran in the target compound .
- Heterocyclic Substituents: The target compound’s 2-oxopyrrolidin-1-yl group contrasts with the tetrahydropyrimidin-1(2H)-yl group in ’s analogs.
Pharmacological and Physicochemical Properties (Inferred from Structural Features)
- Lipophilicity : The target compound’s lack of polar groups (e.g., methoxy or sulfanyl) compared to ’s analog suggests higher lipophilicity, which may impact blood-brain barrier permeability.
- Metabolic Stability : The 2-oxopyrrolidin-1-yl group is prone to oxidative metabolism, whereas the tetrahydropyrimidin-1(2H)-yl group in ’s compounds may exhibit slower degradation due to steric hindrance .
- Target Selectivity : The diphenylhexane backbone in ’s analogs could facilitate hydrophobic interactions with larger binding pockets (e.g., protease enzymes), whereas the target compound’s compact structure may favor GPCR or kinase targets .
Research Findings and Computational Insights
While direct pharmacological data for the target compound are unavailable, computational tools like Multiwfn () enable analysis of its electronic and steric properties. For example:
- Electrostatic Potential (ESP): The benzofuran ring’s electron-rich aromatic system may engage in π-π stacking with aromatic residues in protein targets.
- Topology Analysis: The hydroxyethyl group’s electron density distribution suggests it could act as a hydrogen-bond donor, critical for target engagement .
Biological Activity
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Characteristics:
- Molecular Formula: C₁₄H₁₈N₂O₃
- Molecular Weight: 262.30 g/mol
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of benzofuran derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives are well-documented. In vitro studies have demonstrated that similar compounds exhibit activity against a range of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These results indicate that the compound may serve as a potential lead in developing new antimicrobial agents.
Anti-inflammatory Activity
Benzofuran derivatives have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory mediators such as TNF-α and IL-1β.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in tumor growth and inflammation.
- Receptor Modulation: It could modulate receptor activities related to pain and inflammation pathways.
- Cell Cycle Regulation: The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies
Several case studies have explored the therapeutic potential of benzofuran derivatives:
- Study on Antitumor Effects: A study published in MDPI examined a series of benzofuran derivatives for their antiproliferative activities against multiple cancer cell lines, revealing promising results for compounds structurally related to this compound .
- Antimicrobial Screening: Another study evaluated various benzofuran derivatives against clinical strains of bacteria and fungi, demonstrating significant antimicrobial activity for compounds with similar structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
